

In Vitro Antiviral Profile of Mericitabine: A Technical Guide

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Compound of Interest

Compound Name: Mericitabine

Cat. No.: B1676298

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This technical guide provides an in-depth overview of the in vitro antiviral activity of **Mericitabine** (RG7128), a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document details its mechanism of action, quantitative antiviral potency, resistance profile, and the standard experimental protocols used for its evaluation.

Introduction

Mericitabine (RG7128) is an orally bioavailable prodrug of PSI-6130 (also known as RO4995855 or β -D-2'-deoxy-2'-fluoro-2'-C-methylcytidine). As a selective inhibitor of the HCV NS5B polymerase, it has demonstrated pangenotypic activity, making it a significant compound in the study of direct-acting antiviral (DAA) agents for HCV. Its mechanism involves intracellular conversion to an active triphosphate form that acts as a chain terminator of viral RNA synthesis.

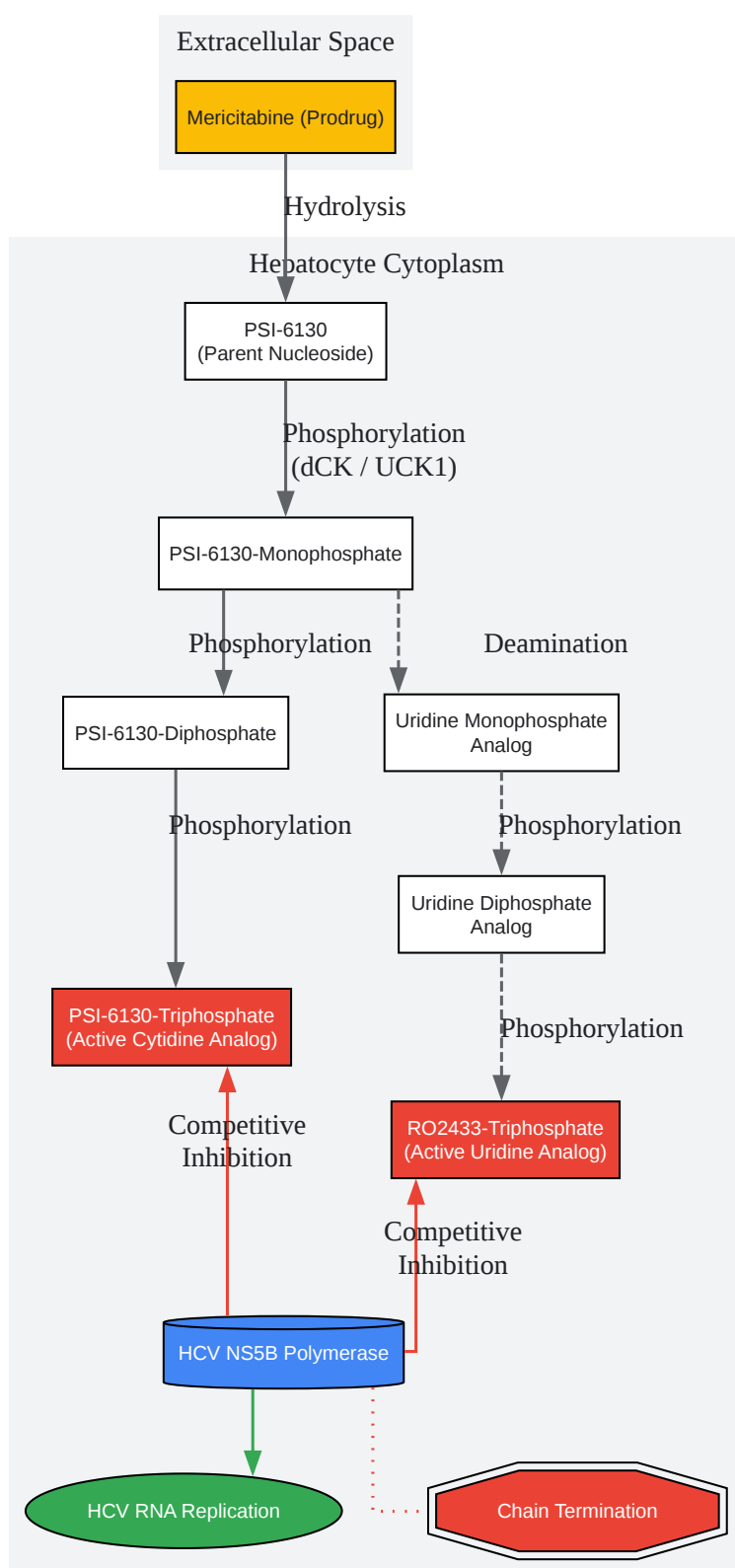
Mechanism of Action

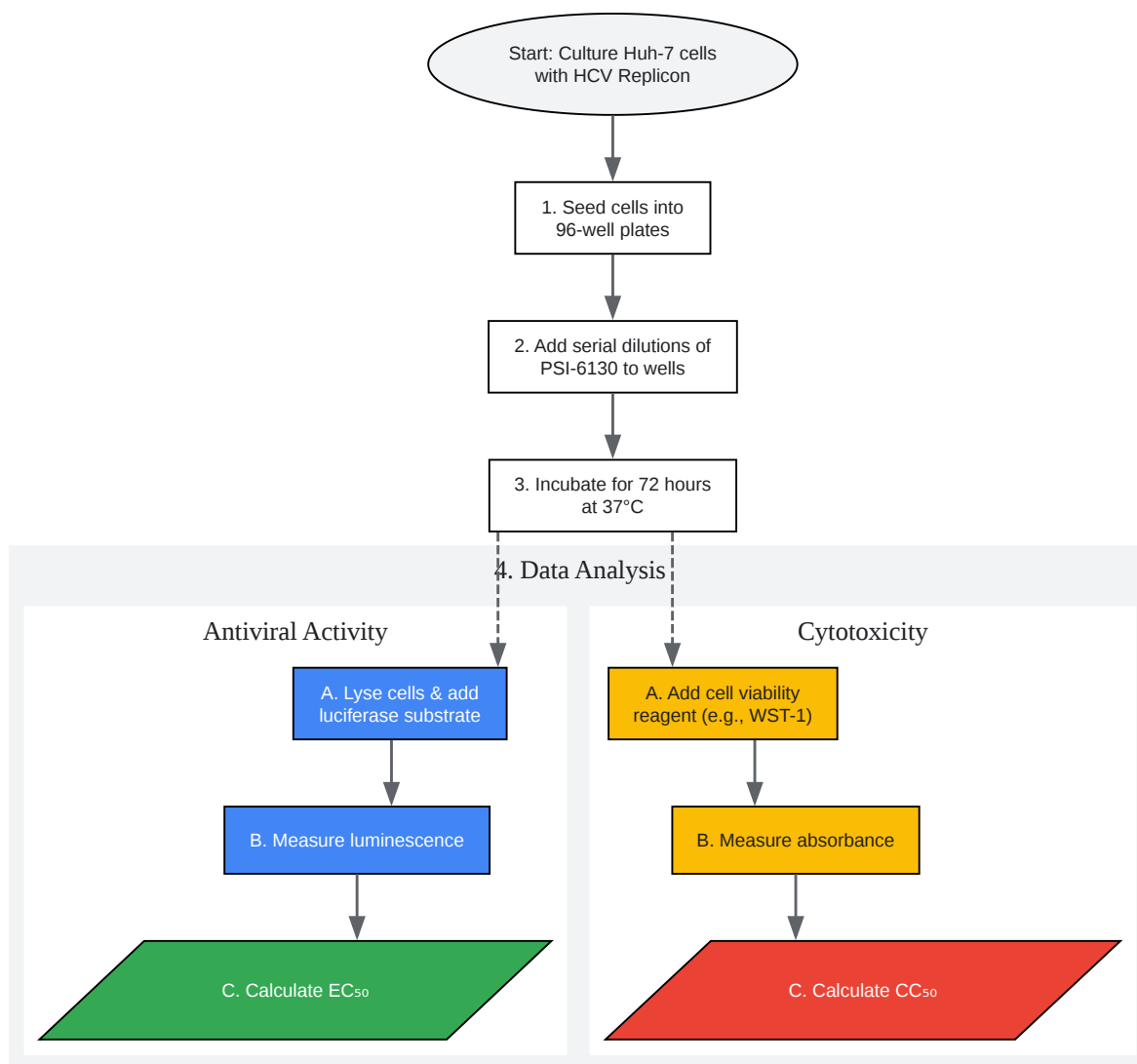
The antiviral activity of **Mericitabine** is dependent on its intracellular metabolic activation within hepatocytes.

- **Prodrug Conversion:** Following oral administration and absorption, the di-isobutyl ester prodrug, **Mericitabine**, is rapidly hydrolyzed in the plasma to its parent nucleoside analog,

PSI-6130.[1]

- **Intracellular Phosphorylation:** PSI-6130 is taken up by hepatocytes and undergoes phosphorylation by cellular kinases. It is first converted to PSI-6130-monophosphate, then to the diphosphate, and finally to the active antiviral agent, PSI-6130-triphosphate (PSI-6130-TP).[2]
- **Metabolic Bifurcation:** A second active metabolite is also formed. The monophosphate form can be deaminated to a uridine analog, which is subsequently phosphorylated to its active triphosphate form, RO2433-TP.[1]
- **NS5B Polymerase Inhibition:** Both PSI-6130-TP and RO2433-TP act as competitive inhibitors of the HCV NS5B RNA-dependent RNA polymerase. They are incorporated into the nascent viral RNA strand, leading to chain termination and halting viral replication.[1][2]





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References

- 1. PSI-6130 | CAS:817204-33-4 | Inhibitor of HCV nucleoside polymerase, selective and effective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. discovery.researcher.life [discovery.researcher.life]
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